molecular formula C24H22O5 B12789271 6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis- CAS No. 152490-67-0

6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis-

Cat. No.: B12789271
CAS No.: 152490-67-0
M. Wt: 390.4 g/mol
InChI Key: OYZJMWNTTGTNBX-NTKDMRAZSA-N
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Description

9-Benzyloxy-3,8-dimethoxypterocarpan is a chemical compound belonging to the class of pterocarpans. Pterocarpans are a type of isoflavonoid, which are naturally occurring organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes benzyloxy and methoxy functional groups attached to a pterocarpan backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyloxy-3,8-dimethoxypterocarpan typically involves multiple steps starting from simpler isoflavonoid precursors. One common synthetic route involves the selective demethylation of 7-hydroxy-2’,4’,5’-trimethoxyisoflavone using aluminum chloride in acetonitrile to obtain 7,2’-dihydroxy-4’,5’-dimethoxyisoflavone. This intermediate is then partially benzylated to yield 7-benzyloxy-4’,5’-dimethoxy-2’-hydroxyisoflavone. Finally, treatment with sodium borohydride results in the formation of 9-Benzyloxy-3,8-dimethoxypterocarpan .

Industrial Production Methods

While specific industrial production methods for 9-Benzyloxy-3,8-dimethoxypterocarpan are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyloxy-3,8-dimethoxypterocarpan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

9-Benzyloxy-3,8-dimethoxypterocarpan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyloxy-3,8-dimethoxypterocarpan involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-8,9-dimethoxypterocarpan: Similar in structure but lacks the benzyloxy group.

    3,9-Dimethoxypterocarpan: Another pterocarpan derivative with different substitution patterns.

    9,10-Dimethoxypterocarpan-3-O-beta-D-glucoside: A glucosylated derivative with additional methoxy groups

Uniqueness

9-Benzyloxy-3,8-dimethoxypterocarpan is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis.

Properties

CAS No.

152490-67-0

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

(6aS,11aS)-3,8-dimethoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C24H22O5/c1-25-16-8-9-17-20(10-16)28-14-19-18-11-22(26-2)23(12-21(18)29-24(17)19)27-13-15-6-4-3-5-7-15/h3-12,19,24H,13-14H2,1-2H3/t19-,24-/m1/s1

InChI Key

OYZJMWNTTGTNBX-NTKDMRAZSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC

Origin of Product

United States

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